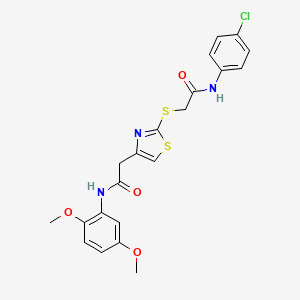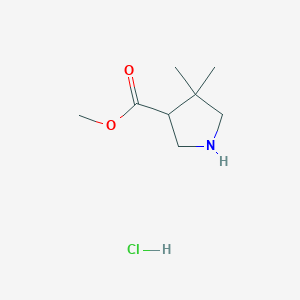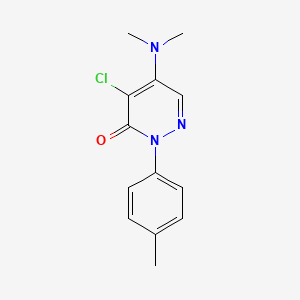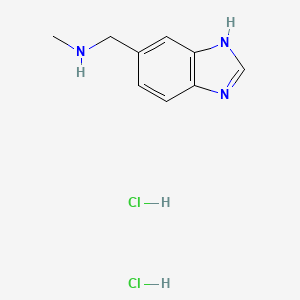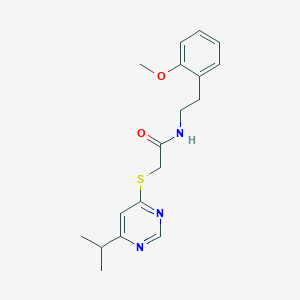
2-((6-isopropylpyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-isopropylpyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It was first synthesized in 2000 by researchers at the pharmaceutical company Pfizer. Since then, it has been widely studied for its potential use in treating various neurological and psychiatric disorders.
Scientific Research Applications
Anticonvulsant Applications
Research into the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents has shown promising results. These studies involve the direct synthesis of new derivatives as potential anticonvulsants. The compounds demonstrated moderate anticonvulsant activity, with certain derivatives showing pronounced activity in extending the latency period and reducing the duration and severity of seizures in rats. This indicates a potential application in the treatment of epilepsy or seizure disorders (Severina et al., 2020).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal properties of derivatives have been investigated, showing that certain synthesized compounds exhibit biological activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential use in developing antifungal agents for medical or agricultural purposes (Jafar et al., 2017).
Applications in Cancer Treatment
Derivatives of 2-((6-isopropylpyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide have been synthesized and evaluated for their potential as cancer treatment agents. Compounds such as 5-deazaaminopterin analogues bearing substituents at various positions have been synthesized and tested for anticancer activity. Preliminary biological studies suggest that certain derivatives possess significant anticancer activity, offering a new avenue for chemotherapy drug development (Su et al., 1988).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)15-10-18(21-12-20-15)24-11-17(22)19-9-8-14-6-4-5-7-16(14)23-3/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJALZAGIKRTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)SCC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-isopropylpyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)


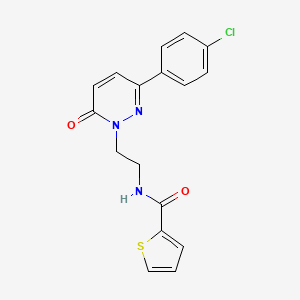
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)
![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)
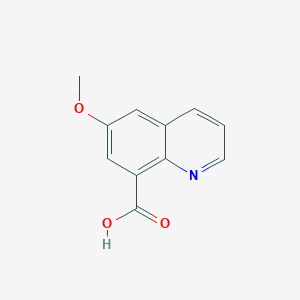
![2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2874815.png)
![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)
